molecular formula C15H28N2 B11083483 [3-(1-Aminobutyl)-1-adamantyl]methylamine

[3-(1-Aminobutyl)-1-adamantyl]methylamine

Cat. No.: B11083483
M. Wt: 236.40 g/mol
InChI Key: WIRGLDXYFVCGGN-UHFFFAOYSA-N
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Description

[3-(1-Aminobutyl)-1-adamantyl]methylamine is a complex organic compound that features a unique adamantane structure. Adamantane is a diamondoid hydrocarbon, known for its stability and rigidity. The compound’s structure includes an aminobutyl group attached to the adamantane core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-Aminobutyl)-1-adamantyl]methylamine typically involves multiple steps, starting with the preparation of the adamantane coreThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

[3-(1-Aminobutyl)-1-adamantyl]methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(1-Aminobutyl)-1-adamantyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a molecular probe. Its rigid adamantane core provides a stable framework for attaching various functional groups, making it useful for studying biological interactions at the molecular level .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure allows for the design of novel drug candidates that can target specific biological pathways, offering potential treatments for various diseases .

Industry

Mechanism of Action

The mechanism of action of [3-(1-Aminobutyl)-1-adamantyl]methylamine involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

  • 1-Adamantylamine
  • 3-(1-Aminopropyl)-1-adamantylamine
  • 3-(1-Aminoethyl)-1-adamantylamine

Uniqueness

What sets [3-(1-Aminobutyl)-1-adamantyl]methylamine apart from these similar compounds is the specific arrangement of the aminobutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

1-[3-(aminomethyl)-1-adamantyl]butan-1-amine

InChI

InChI=1S/C15H28N2/c1-2-3-13(17)15-7-11-4-12(8-15)6-14(5-11,9-15)10-16/h11-13H,2-10,16-17H2,1H3

InChI Key

WIRGLDXYFVCGGN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)(C2)CN)N

Origin of Product

United States

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